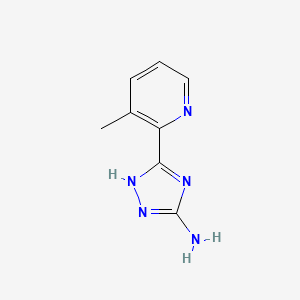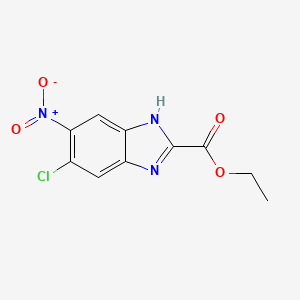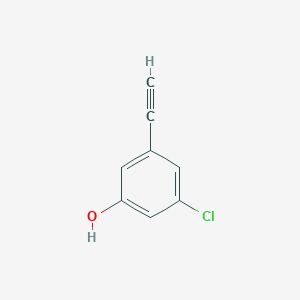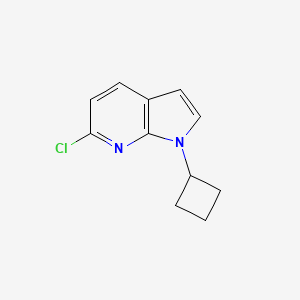
1-(1-Bromovinyl)-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-4-ethylbenzene is an organic compound that belongs to the class of brominated vinylbenzenes. This compound is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a benzene ring substituted with an ethyl group. The molecular formula of this compound is C10H11Br.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-ethylbenzene can be synthesized through various methods. One common method involves the bromination of 4-ethylstyrene using bromine in the presence of a catalyst. The reaction typically takes place at low temperatures to ensure selective bromination at the vinyl position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromovinyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions typically occur under anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are commonly used. These reactions often require a catalyst, such as palladium or platinum, to proceed efficiently.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted vinylbenzenes, depending on the nucleophile used.
Addition Reactions: Products include dihalides or halohydrins, depending on the electrophile and reaction conditions.
Oxidation Reactions: Products include epoxides, ketones, or alcohols, depending on the oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bromovinyl moiety.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromovinyl)-4-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key functional groups that participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the vinyl group towards electrophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Bromovinyl)benzene: Similar to 1-(1-Bromovinyl)-4-ethylbenzene but lacks the ethyl group on the benzene ring.
1-(1-Chlorovinyl)-4-ethylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-(1-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the bromovinyl and ethyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The ethyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,2-3H2,1H3 |
Clave InChI |
CGEKFHFUBYGZAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)



![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)







